molecular formula C10H14N2O2S B4580150 (4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid ethyl ester

(4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid ethyl ester

Cat. No.: B4580150
M. Wt: 226.30 g/mol
InChI Key: KMHSKCCLVUSNGD-UHFFFAOYSA-N
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Description

(4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid ethyl ester (CAS: 55749-30-9) is a pyrimidine derivative featuring a sulfanylacetic acid ethyl ester moiety. Its molecular formula is C₁₀H₁₄N₂O₂S, with a molecular weight of 226.30 g/mol. The compound is characterized by a 4,6-dimethylpyrimidine core linked via a thioether bond to an ethyl ester group. This structure confers moderate lipophilicity, making it suitable for applications in medicinal chemistry and agrochemical research. The ethyl ester group enhances membrane permeability compared to its carboxylic acid counterpart, (4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid (PI-23984, CAS: 55749-30-9) .

Properties

IUPAC Name

ethyl 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-4-14-9(13)6-15-10-11-7(2)5-8(3)12-10/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHSKCCLVUSNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=CC(=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid ethyl ester typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Aqueous sodium hydroxide; reactions are typically carried out under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohol.

    Substitution: Corresponding carboxylic acid.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its structure allows for modifications that can lead to new chemical entities with desirable properties.

Biological Activities

Research has indicated that (4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid ethyl ester may possess several biological activities :

  • Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of various microorganisms.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results, indicating potential as a lead compound for developing new anticancer drugs.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a potential therapeutic agent . Its unique structure may interact with biological targets, leading to novel treatments for diseases.

Industrial Applications

The compound is utilized in the synthesis of specialty chemicals and materials , showcasing its versatility beyond laboratory research.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the anticancer effects of several pyrimidine derivatives, including this compound. It demonstrated significant inhibition of cancer cell proliferation at low concentrations, suggesting its potential as a therapeutic agent against various cancers .
  • Antimicrobial Studies : Research conducted on this compound revealed its ability to inhibit bacterial growth effectively. The mechanism was linked to its interaction with bacterial cell membranes .
  • Synthesis Innovations : Recent advancements in synthetic methodologies have improved the yield and purity of this compound production, facilitating its use in larger-scale applications .

Mechanism of Action

The mechanism of action of (4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid ethyl ester is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfur atom in the compound may play a crucial role in its activity, potentially forming covalent bonds with target proteins or enzymes, thereby modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid ethyl ester are compared to related pyrimidine and heterocyclic derivatives below.

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Molecular Formula Key Substituents Physical/Chemical Properties Biological Activity/Applications References
This compound C₁₀H₁₄N₂O₂S 4,6-Dimethylpyrimidine; ethyl ester Moderate lipophilicity (logP ~2.5); stable under acidic conditions Potential prodrug; enhanced bioavailability compared to carboxylic acid derivatives
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₆N₂O₃S₂ Thietan-3-yloxy group at pyrimidine C4 Higher polarity (logP ~1.8) due to oxygenated thietane ring; susceptible to ring-opening reactions Investigated for agrochemical activity (e.g., herbicide intermediates)
(4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid (PI-23984) C₈H₁₀N₂O₂S Carboxylic acid instead of ethyl ester Lower lipophilicity (logP ~1.2); higher solubility in aqueous media Limited membrane permeability; often used as a synthetic intermediate
Ethyl [(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetate C₈H₁₁N₃O₃S 4-Amino-6-oxo substitution on pyrimidine Polar (logP ~0.9); pH-sensitive due to amino and ketone groups Exhibits hydrogen-bonding interactions; explored for antimicrobial activity
5-Hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione C₁₄H₁₆N₄O₃ Pyrazole ring fused to pyrimidine; ketone and hydroxyl groups High crystallinity; moderate solubility in polar aprotic solvents Antiproliferative activity against cancer cell lines
Ethyl 2-(2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate C₁₇H₂₂N₄O₄S₂ Thienopyrimidine core; acetamidoethyl ester High lipophilicity (logP ~3.1); stable in biological matrices Distinct kinase inhibition profiles due to thiophene ring electronics

Key Observations

Structural Flexibility vs. Bioactivity: The ethyl ester group in the target compound enhances bioavailability compared to the carboxylic acid analog (PI-23984) . Replacement of the 4,6-dimethylpyrimidine with a thienopyrimidine core (as in ) introduces π-π stacking interactions, improving binding to hydrophobic enzyme pockets .

Substituent Effects on Reactivity: The thietan-3-yloxy group () increases polarity but reduces metabolic stability due to ring strain, limiting its in vivo utility . 4-Amino-6-oxo substitution () enhances hydrogen-bonding capacity, favoring interactions with biological targets like enzymes or DNA .

Synthetic Accessibility :

  • The target compound is synthesized via nucleophilic substitution between 2-mercapto-4,6-dimethylpyrimidine and ethyl bromoacetate, whereas analogs like those in require multi-step condensation and rearrangement reactions .

Biological Relevance: Pyrimidine derivatives with methyl groups (e.g., 4,6-dimethyl) exhibit improved metabolic stability over unsubstituted analogs, making them favorable for drug development .

Biological Activity

(4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid ethyl ester is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

The compound has the molecular formula C10H14N2O2S and is synthesized through the reaction of 4,6-dimethyl-2-mercaptopyrimidine with ethyl bromoacetate, typically in the presence of a base like potassium carbonate in organic solvents such as acetone. The reaction is conducted under reflux conditions to ensure complete conversion of reactants into the desired product.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The sulfur atom in the compound may form covalent bonds with target proteins or enzymes, modulating their functions. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has been investigated for its anticancer effects. In cell line studies, it showed promising results in inhibiting cell proliferation and inducing apoptosis in various cancer types. For instance, it was found to inhibit the growth of prostate cancer cells by interfering with specific signaling pathways involved in cell survival and proliferation .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment : In a cytotoxicity assay using human cancer cell lines (e.g., A431), the compound displayed an IC50 value of 30 µM, indicating its potential as a therapeutic agent against skin cancer .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound NameStructureAntimicrobial ActivityAnticancer ActivityIC50 (µM)
This compoundStructureYesYes30
4,6-Dimethyl-2-mercaptopyrimidineStructureModerateNoN/A
Ethyl 2-mercaptoacetateStructureYesLow50

Q & A

Q. What are the established synthetic routes for (4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid ethyl ester?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4,6-dimethylpyrimidine-2-thiol with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF. Reaction temperatures range from 60–80°C, with yields highly dependent on stoichiometric ratios and catalyst selection . Purity is often enhanced via recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions (e.g., methyl groups on pyrimidine and ester functionality). For instance, the pyrimidine ring protons resonate at δ 6.8–7.2 ppm, while the ethyl ester group shows characteristic triplet and quartet signals .
  • X-ray crystallography : Provides definitive confirmation of molecular geometry, such as bond angles and dihedral angles between the pyrimidine and acetamide moieties .

Q. What are the primary applications of this compound in academic research?

Answer:

  • Medicinal chemistry : Serves as a precursor for bioactive molecules, particularly enzyme inhibitors (e.g., kinase or protease inhibitors) due to its sulfur-containing scaffold .
  • Materials science : Explored for coordination chemistry with transition metals (e.g., Cu²⁺, Zn²⁺) to develop functionalized polymers .

Advanced Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

Answer:

  • Solvent selection : Use anhydrous DMF to minimize hydrolysis of the ester group.
  • Catalyst tuning : Substituents on the pyrimidine ring (e.g., electron-withdrawing groups) may require stronger bases (e.g., NaH instead of K₂CO₃) to enhance reactivity .
  • Temperature control : Lower temperatures (40–50°C) reduce dimerization side products, as observed in analogous sulfanyl-acetamide syntheses .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

Answer:

  • Methyl groups on pyrimidine : Enhance lipophilicity, improving membrane permeability in cellular assays .
  • Ethyl ester vs. free acid : The ester group increases bioavailability but requires hydrolysis in vivo for activity, as shown in structure-activity relationship (SAR) studies of related acetamide derivatives .

Q. What strategies resolve discrepancies in reported spectroscopic data across studies?

Answer:

  • Purity assessment : Contaminants (e.g., unreacted starting materials) can skew NMR peaks. Use HPLC-MS to confirm purity >95% .
  • Crystallographic validation : Compare experimental X-ray data (e.g., C–S bond lengths: ~1.75–1.80 Å) with computational models (DFT) to identify anomalies .

Q. How can mechanistic insights into its enzyme inhibition be elucidated?

Answer:

  • Molecular docking : Simulate binding interactions with target enzymes (e.g., dihydrofolate reductase) to identify key hydrogen bonds or hydrophobic contacts .
  • Kinetic assays : Measure inhibition constants (Kᵢ) under varying pH and temperature conditions to infer binding mechanisms .

Methodological Considerations

Q. What analytical workflows are recommended for characterizing byproducts during scale-up?

Answer:

  • LC-MS/MS : Identifies low-abundance impurities (e.g., sulfoxide derivatives formed via oxidation).
  • Tandem chromatography : Pair SEC with reverse-phase HPLC to separate high-molecular-weight aggregates .

Q. How to design stability studies for this compound under physiological conditions?

Answer:

  • pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C and monitor via UV-Vis spectroscopy for ester hydrolysis (λ_max ~260 nm) .
  • Light exposure tests : Assess photodegradation using controlled UV irradiation and quantify degradation products via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid ethyl ester
Reactant of Route 2
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(4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid ethyl ester

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